N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine
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Overview
Description
N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclooctyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine typically involves the reaction of cyclooctylamine with undecylamine in the presence of ethane-1,2-diamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Cyclooctylamine + Undecylamine + Ethane-1,2-diamine → N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine
- Solvent: Ethanol or Methanol
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution: The compound can participate in substitution reactions, where one of the amine groups is replaced by another functional group.
- Oxidation: Hydrogen peroxide, Potassium permanganate
- Reduction: Lithium aluminum hydride, Sodium borohydride
- Substitution: Alkyl halides, Acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines.
Scientific Research Applications
N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:
- Chemistry: Used as a building block for the synthesis of complex organic molecules.
- Biology: Investigated for its potential as a ligand in biochemical assays.
- Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Cyclooctyl-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds:
- N~1~-Cyclooctyl-N~2~-decylethane-1,2-diamine
- N~1~-Cyclooctyl-N~2~-dodecylethane-1,2-diamine
- N~1~-Cyclooctyl-N~2~-tetradecylethane-1,2-diamine
Uniqueness: N~1~-Cyclooctyl-N~2~-undecylethane-1,2-diamine stands out due to its specific chain length and the presence of both cyclooctyl and undecyl groups. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
627520-46-1 |
---|---|
Molecular Formula |
C21H44N2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
N'-cyclooctyl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-12-15-18-22-19-20-23-21-16-13-10-9-11-14-17-21/h21-23H,2-20H2,1H3 |
InChI Key |
UDIKIOWWDMWMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNC1CCCCCCC1 |
Origin of Product |
United States |
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